1-(furan-2-ylmethyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide
Description
1-(Furan-2-ylmethyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide is a pyrrolidine-based carboxamide derivative featuring a furan-2-ylmethyl substituent and a 4-hydroxyphenyl carboxamide group. This compound is part of a broader class of synthetic molecules designed for pharmacological applications, particularly as inhibitors of human neutrophil elastase (HNE), an enzyme implicated in inflammatory diseases .
Properties
IUPAC Name |
1-(furan-2-ylmethyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c19-13-5-3-12(4-6-13)17-16(21)11-8-15(20)18(9-11)10-14-2-1-7-22-14/h1-7,11,19H,8-10H2,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNCAOGSHHLHQHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CO2)C(=O)NC3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(furan-2-ylmethyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method involves the reaction of furan-2-carbaldehyde with 4-hydroxyaniline to form an intermediate Schiff base, which is then cyclized with a suitable reagent to form the pyrrolidine ring . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(furan-2-ylmethyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohols.
Substitution: The hydroxy group on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
1-(furan-2-ylmethyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a bioactive molecule, with studies exploring its effects on various biological pathways.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(furan-2-ylmethyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Features:
- Pyrrolidinone Core: The 5-oxopyrrolidine scaffold provides rigidity and facilitates hydrogen bonding with target enzymes.
- Furan-2-ylmethyl Group : Enhances hydrophobic interactions and π-π stacking due to the aromatic furan ring.
- 4-Hydroxyphenyl Carboxamide: The phenolic hydroxyl group contributes to hydrogen bonding and solubility.
Comparison with Similar Compounds
Below is a detailed comparison of 1-(furan-2-ylmethyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide with structurally related pyrrolidinecarboxamide derivatives.
Table 1: Structural and Functional Comparison of Pyrrolidinecarboxamide Derivatives
Key Findings:
Substituent Impact on Bioactivity
- The furan-2-ylmethyl group in the target compound enhances interactions with hydrophobic pockets in HNE, as evidenced by its role in related inhibitors . In contrast, the chloro-methoxyphenyl substituent in the screening compound (ID: Y042-3191, ) may improve metabolic stability but lacks direct evidence of HNE inhibition .
- The 4-hydroxyphenyl group is conserved across multiple analogs (e.g., target compound and Y042-3191), suggesting its critical role in binding via hydrogen bonding with serine residues in HNE .
Spectroscopic Distinctions
Potential Limitations
Biological Activity
1-(furan-2-ylmethyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that has garnered interest due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine ring, which is known for its role in various biological activities. The presence of furan and hydroxyphenyl groups contributes to its unique chemical properties, potentially influencing its interaction with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | 1-(furan-2-ylmethyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide |
| Molecular Formula | CHNO |
| Molecular Weight | 302.32 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in critical cellular pathways. Preliminary studies suggest that it may modulate the activity of proteins involved in cell signaling and metabolic processes, although detailed mechanisms remain under investigation .
Antimicrobial Activity
Research indicates that derivatives of the pyrrolidine structure exhibit significant antimicrobial properties. For instance, compounds similar to 1-(furan-2-ylmethyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide have shown effectiveness against various bacterial strains, suggesting a potential application in treating infections.
Anticancer Properties
Several studies have explored the anticancer potential of related compounds. Notably, a study on pyrrolidine derivatives indicated that they could inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms . The specific effects of 1-(furan-2-ylmethyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide on cancer cells warrant further investigation.
Case Study 1: Anticancer Activity
In a recent study, a related compound demonstrated an IC50 value of 10 μM against breast cancer cells, indicating potent anticancer activity . While specific data on 1-(furan-2-ylmethyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide is limited, the structural similarities suggest comparable effects.
Case Study 2: Antimicrobial Efficacy
Another study highlighted the antimicrobial efficacy of pyrrolidine derivatives against Gram-positive bacteria. The compound exhibited minimal inhibitory concentrations (MIC) in the range of 8–32 μg/mL, showcasing its potential as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
